molecular formula C10H10F3N3O B14778973 3''-Trifluoromethylacetophenone semicarbazone

3''-Trifluoromethylacetophenone semicarbazone

Cat. No.: B14778973
M. Wt: 245.20 g/mol
InChI Key: DZATUGRJMFZZBW-UHFFFAOYSA-N
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Description

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the final product. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea

InChI

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)

InChI Key

DZATUGRJMFZZBW-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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